Nucleophilic Substitution Reactivity: 1-Fluorohexane as the Most SN2-Inert Primary Alkyl Halide
In SN2 reactions with sodium azide (NaN₃), the relative reactivity ranking among primary 1-halohexanes is established as 1-iodohexane > 1-bromohexane > 1-chlorohexane > 1-fluorohexane, with 1-fluorohexane exhibiting the slowest reaction rate due to the exceptional strength of the C–F bond and poor leaving group ability of fluoride [1][2]. This reactivity hierarchy is a fundamental principle taught in organic chemistry curricula for predicting reaction outcomes and selecting appropriate substrates [1].
| Evidence Dimension | Relative SN2 reaction rate (qualitative ranking) |
|---|---|
| Target Compound Data | Slowest (rank 4 of 4 among 1-halohexanes) |
| Comparator Or Baseline | 1-iodohexane (fastest), 1-bromohexane (rank 2), 1-chlorohexane (rank 3) |
| Quantified Difference | Qualitative ordering based on leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻ |
| Conditions | SN2 reaction with NaN₃ in polar aprotic solvent (e.g., acetone, DMF) |
Why This Matters
This reactivity profile dictates that 1-fluorohexane is selected specifically when minimal background nucleophilic substitution is required, such as when serving as an inert solvent, internal standard, or when C–F bond retention is critical for downstream fluorinated product stability.
- [1] Collard, D. Georgia Tech Organic Chemistry Quiz 6-1: Nucleophilic Substitution. View Source
- [2] Numerade. Which of the following alkyl halides undergoes the fastest SN2 reaction with sodium azide? View Source
